Product packaging for 2,3,4-Trihydroxybenzohydrazide(Cat. No.:CAS No. 918441-21-1)

2,3,4-Trihydroxybenzohydrazide

Cat. No.: B3167239
CAS No.: 918441-21-1
M. Wt: 184.15 g/mol
InChI Key: JYGGOAOSKPLGQF-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzohydrazide is a versatile benzohydrazide derivative serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound is valued for its role in the development of novel hybrid molecules with significant biological potential. Its core application lies in the synthesis of pyrogallol-coumarin hybrids (PCHs), which are investigated for their potent dual antimicrobial and anti-inflammatory activities . Research indicates that hybrids derived from this compound demonstrate exceptional antibacterial activity against strains such as Proteus mirabilis and can effectively inhibit biofilm formation in Staphylococcus aureus . Furthermore, these compounds exhibit powerful anti-inflammatory properties by acting as potent inhibitors of the lipoxygenase (LOX) enzyme, a key target in managing inflammatory processes . The mechanism of action for its derivatives involves direct interaction with the enzyme's active site, thereby blocking the production of pro-inflammatory leukotrienes . Beyond these applications, related trihydroxybenzohydrazide compounds have also been explored as enzyme inhibitors for targets like urease, underscoring the broad utility of this chemical scaffold in biochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4 B3167239 2,3,4-Trihydroxybenzohydrazide CAS No. 918441-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trihydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-2-4(10)6(12)5(3)11/h1-2,10-12H,8H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGGOAOSKPLGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NN)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599628
Record name 2,3,4-Trihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918441-21-1
Record name 2,3,4-Trihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Structural Diversity

Synthesis of Coumarin-Trihydroxybenzohydrazide Hybrid Structures

The creation of hybrid molecules by combining two or more pharmacophores is an emerging concept in medicinal chemistry. nih.gov Coumarins, a class of naturally occurring compounds, are known to exhibit a wide spectrum of pharmacological activities. nih.goviyte.edu.tr By conjugating the 2,3,4-trihydroxybenzohydrazide moiety with a coumarin (B35378) scaffold, researchers aim to develop novel hybrid molecules that may exhibit enhanced or synergistic properties. nih.govnih.gov

A primary method for synthesizing coumarin-trihydroxybenzohydrazide hybrids involves the condensation reaction between this compound and 3-acetyl-4-hydroxycoumarin. nih.govresearchgate.net This reaction is typically carried out under reflux in a suitable solvent system, such as a mixture of ethanol (B145695) and acetic acid, where the acid acts as a catalyst. nih.gov

The proposed mechanism begins with a nucleophilic attack by the primary amine of the hydrazide group on the electrophilic carbonyl carbon of the acetyl group in 3-acetyl-4-hydroxycoumarin. nih.gov This is followed by the transfer of a proton and subsequent dehydration to form a stable hydrazone (C=N) linkage, effectively coupling the two parent molecules. nih.gov The resulting hybrid structures are often obtained in moderate to good yields and can be isolated and purified through filtration and recrystallization. nih.gov

Table 1: Representative Reaction Conditions for Coumarin-Hydrazide Synthesis

Reactants Solvent Catalyst Conditions Yield Range
3-Acetyl-4-hydroxycoumarin, Benzoyl Hydrazides Ethanol:Acetic Acid (1:1) Acetic Acid Reflux, 5 hours 62-67%

Data adapted from similar reported syntheses. nih.gov

The rational design of these hybrid molecules is based on the principle of molecular hybridization, which combines distinct bioactive scaffolds to create a single molecule with potentially improved characteristics. nih.govresearchgate.net The coumarin nucleus serves as a versatile and privileged scaffold, while the trihydroxybenzohydrazide moiety provides multiple hydrogen bonding sites and potential metal-chelating capabilities. nih.govnih.gov This strategic combination aims to explore new chemical space and generate compounds with unique structural and electronic features. rug.nl The resulting molecular framework provides a basis for creating a library of derivatives by modifying either the coumarin or the benzohydrazide (B10538) part of the molecule. nih.govmdpi.com

Formation of Schiff Base Derivatives of Trihydroxybenzohydrazide

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a significant class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds. nih.govderpharmachemica.com The terminal -NH2 group of this compound is readily reactive towards aldehydes and ketones, leading to the formation of hydrazone-type Schiff bases. derpharmachemica.com

The synthesis of Schiff bases from this compound is typically achieved through a direct condensation reaction with various aromatic or aliphatic aldehydes and ketones. derpharmachemica.comimpactfactor.org The reaction is often conducted in an alcoholic solvent, such as ethanol, and may be catalyzed by a few drops of acid. derpharmachemica.com The mixture is usually heated under reflux for several hours. impactfactor.org The formation of the imine bond is reversible, and the reaction is driven to completion by the removal of water. The resulting Schiff base derivatives often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. impactfactor.org

The general reaction is as follows: R-CHO (Aldehyde) + H₂N-NH-CO-C₆H₂(OH)₃ → R-CH=N-NH-CO-C₆H₂(OH)₃ + H₂O

The structures of the newly synthesized Schiff bases are confirmed using a combination of spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. nih.govresearchgate.netsbmu.ac.ir

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1550-1650 cm⁻¹. Concurrently, the disappearance of the C=O band from the aldehyde/ketone and the modification of the N-H stretching bands of the hydrazide are observed. A band for the -NH group is typically seen around 3050 cm⁻¹. nih.gov

¹H NMR Spectroscopy: The key evidence in the ¹H NMR spectrum is the appearance of a singlet signal for the azomethine proton (-CH=N), which resonates in the range of δ 8.0–9.0 ppm. nih.govresearchgate.net Another characteristic singlet for the amide proton (-NH-) is typically observed in the downfield region of δ 10.0–13.0 ppm. nih.gov Signals corresponding to the aromatic protons and the hydroxyl groups are also present in their expected regions.

¹³C NMR Spectroscopy: The carbon of the azomethine group (CH=N) shows a characteristic signal in the range of δ 145–160 ppm, while the carbonyl carbon (C=O) of the hydrazide moiety appears between δ 160–170 ppm. nih.govresearchgate.net

Table 2: Characteristic Spectroscopic Data for Hydrazone Schiff Bases

Spectroscopic Technique Functional Group Characteristic Signal/Range
FT-IR C=N (azomethine) 1550-1650 cm⁻¹
FT-IR N-H (amide) ~3050 cm⁻¹
¹H NMR -CH=N (azomethine proton) δ 8.0–9.0 ppm (singlet)
¹H NMR -CO-NH- (amide proton) δ 10.0–13.0 ppm (singlet)
¹³C NMR -C H=N (azomethine carbon) δ 145–160 ppm

Data compiled from typical values for related structures. nih.gov

Synthesis of Heterocyclic Derivatives Incorporating Trihydroxybenzohydrazide Fragments

The this compound scaffold is a valuable precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. semanticscholar.orgresearchgate.net These syntheses typically involve cyclization reactions where the hydrazide moiety acts as a key building block.

For instance, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from benzohydrazides through cyclization with reagents like carbon disulfide or by dehydrative cyclization of diacylhydrazine intermediates. ekb.eg A common route involves reacting the hydrazide with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt. ekb.eg Acidification followed by heating or reaction with a dehydrating agent like phosphorus oxychloride can lead to the formation of the 1,3,4-oxadiazole ring. semanticscholar.orgresearchgate.net

Similarly, 1,2,4-triazole (B32235) derivatives can be prepared. One method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized in the presence of a base to yield a 1,2,4-triazole-3-thione. uobaghdad.edu.iq These heterocyclic systems embed the trihydroxyphenyl fragment into a new molecular architecture, opening avenues for further chemical exploration.

1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through several established synthetic routes that utilize an acid hydrazide as a key precursor. These methods generally involve the cyclization of the hydrazide moiety to form the stable, aromatic oxadiazole ring.

One of the most common methods is the cyclodehydration of a 1,2-diacylhydrazine intermediate. In this approach, this compound is first acylated by reacting it with a carboxylic acid, acid chloride, or anhydride. The resulting N,N'-diacylhydrazine is then subjected to cyclization using a dehydrating agent. A wide array of reagents can effect this transformation, including phosphorus oxychloride, polyphosphoric acid, or thionyl chloride.

Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized via the oxidative cyclization of acylhydrazones. This involves the initial condensation of this compound with an aromatic or aliphatic aldehyde to form an N-acylhydrazone (a type of Schiff base). This intermediate is then treated with an oxidizing agent, which promotes the cyclization to the oxadiazole ring.

Another versatile method involves the reaction of the starting hydrazide with carbon disulfide in a basic medium. This reaction typically forms a dithiocarbazate salt, which can be cyclized to a 1,3,4-oxadiazole-2-thione derivative. The thione group can then be further functionalized if desired.

A summary of common synthetic strategies for 1,3,4-oxadiazoles starting from a hydrazide is presented below.

Starting MaterialsReagent/ConditionProduct Type
Hydrazide + Carboxylic Acid/Acid ChlorideDehydrating agent (e.g., POCl₃)2,5-Disubstituted-1,3,4-oxadiazole
Hydrazide + AldehydeOxidative cyclization2,5-Disubstituted-1,3,4-oxadiazole
Hydrazide + Carbon DisulfideBase (e.g., KOH), then acidification5-Substituted-1,3,4-oxadiazole-2-thione
Hydrazide + IsothiocyanateCoupling agent (e.g., TBTU)2-Amino-5-substituted-1,3,4-oxadiazole

Thiazolidine-4-one Derivatives

The synthesis of thiazolidine-4-one derivatives from a benzohydrazide precursor is a well-established multi-step process. While direct examples starting from this compound are not prominent in the literature, the synthesis using its isomer, 3,4,5-Trihydroxybenzohydrazide (galloyl hydrazide), illustrates the general pathway.

The typical synthesis begins with the formation of a Schiff base (or hydrazone). This is achieved by the condensation reaction between the hydrazide and a suitable aromatic aldehyde. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an imine (C=N) bond.

In the subsequent and key step, the newly formed Schiff base is reacted with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). This reaction proceeds via a cyclocondensation mechanism. The thiol group of thioglycolic acid adds to the imine bond of the Schiff base, followed by an intramolecular cyclization with the elimination of a water molecule to form the five-membered thiazolidine-4-one ring. This reaction is often catalyzed by a Lewis acid like zinc chloride and carried out in a suitable solvent such as dioxane under reflux.

This synthetic route allows for structural diversity, as different aldehydes can be used in the first step to vary the substituent on the thiazolidine-4-one ring.

General Reaction Scheme:

Schiff Base Formation: this compound + Ar-CHO → 2,3,4-Trihydroxybenzoylhydrazone

Cyclocondensation: 2,3,4-Trihydroxybenzoylhydrazone + HSCH₂COOH → Thiazolidine-4-one derivative

StepReactantsReagents/ConditionsIntermediate/Product
1Hydrazide, Aromatic AldehydeEthanol, Glacial Acetic Acid (catalyst), RefluxSchiff Base (Hydrazone)
2Schiff Base, Thioglycolic AcidDioxane, ZnCl₂, RefluxThiazolidine-4-one derivative

Triazole Derivatives

The 1,2,4-triazole ring system is another important heterocyclic target that can be synthesized from hydrazide precursors. The synthesis of 1,2,4-triazole derivatives from polyhydroxybenzohydrazides often involves a multi-step sequence, as demonstrated by pathways starting from 3,4,5-Trihydroxybenzohydrazide.

A common route to 1,2,4-triazoles begins with the conversion of the hydrazide into a thiosemicarbazide. This is accomplished by reacting the hydrazide with an isothiocyanate. The resulting N,N'-disubstituted thiosemicarbazide can then be cyclized under basic conditions. Heating the thiosemicarbazide in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide induces an intramolecular cyclization with the elimination of hydrogen sulfide, yielding the 1,2,4-triazole ring.

An alternative pathway involves the self-condensation and cyclization of the hydrazide itself under specific conditions. For example, refluxing a polyhydroxybenzohydrazide like galloyl hydrazide in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of a bis-triazole structure, specifically a 4-amino-3,5-bis(trihydroxyphenyl)-1,2,4-triazole. researchgate.net This symmetrical 4-amino-1,2,4-triazole (B31798) can then serve as a versatile intermediate for further derivatization. researchgate.net

MethodKey IntermediateReagents for CyclizationProduct
Method 1ThiosemicarbazideAqueous NaOH, Reflux3,4,5-Trisubstituted-1,2,4-triazole
Method 2Hydrazide (self-condensation)DMSO, Reflux4-Amino-3,5-disubstituted-1,2,4-triazole

Other Novel Derivatization Strategies and Synthetic Challenges

Beyond the synthesis of five-membered heterocycles, the this compound molecule allows for other derivatization strategies. The most direct of these is the formation of N-acylhydrazones (Schiff bases) as stable final products. The condensation reaction with various aldehydes and ketones yields these products, which are themselves a class of compounds with significant chemical and biological interest. impactfactor.org

Synthetic Challenges

The derivatization of this compound is not without its challenges, which primarily stem from the polyfunctional nature of the molecule.

Chemoselectivity: The primary challenge is achieving chemoselectivity. The molecule possesses a nucleophilic hydrazide group and three phenolic hydroxyl groups. Many reagents used to modify the hydrazide can also react with the hydroxyl groups, leading to unwanted side products. For instance, in acylation reactions, both the hydrazide and the hydroxyl groups can be acylated. This necessitates careful selection of reaction conditions or the use of protecting groups.

Oxidation Sensitivity: The pyrogallol-like structure (three adjacent hydroxyl groups) makes the aromatic ring highly susceptible to oxidation, especially under basic or harsh reaction conditions. This can lead to the formation of quinone-type byproducts and decomposition of the starting material. Reactions must often be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Solubility: Polyhydroxylated aromatic compounds often have limited solubility in common organic solvents, which can complicate reaction setup and purification. Finding a suitable solvent that can dissolve the starting material without interfering with the reaction is a practical challenge.

These challenges highlight the need for mild and selective reaction conditions to successfully synthesize derivatives of this compound while preserving the integrity of its sensitive polyhydroxyaromatic core.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules. nih.govnih.gov It is widely used to study molecular geometries, reaction energies, and spectroscopic properties. researchgate.net For a molecule like 2,3,4-Trihydroxybenzohydrazide, DFT can provide fundamental insights into its stability and reactivity.

Geometry Optimization and Electronic Structure Prediction

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), the molecule's structure is optimized to a minimum on the potential energy surface. researchgate.netsysrevpharm.org This process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

Beyond geometry, DFT calculations reveal the electronic structure. A Molecular Electrostatic Potential (MEP) map can be generated to identify the electrophilic and nucleophilic regions of the molecule, which is crucial for predicting sites of interaction. sysrevpharm.org For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would exhibit negative potential (red/yellow), indicating nucleophilic sites prone to electrophilic attack, while the hydrogen atoms of the hydroxyl and hydrazide groups would show positive potential (blue), indicating electrophilic sites.

Energetic Profiles and Reaction Pathways

DFT is a powerful tool for mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile elucidates the reaction mechanism and determines its feasibility by revealing the activation energy—the energy barrier that must be overcome for the reaction to proceed.

For this compound, which possesses multiple hydroxyl groups on a benzene (B151609) ring, a key reaction pathway of interest is its antioxidant activity. Theoretical studies on similar phenolic compounds have used DFT to investigate mechanisms like:

Formal Hydrogen Transfer (FHT) : A one-step process where a hydrogen atom is transferred to a radical. nih.gov

Sequential Proton-Loss Electron-Transfer (SPLET) : A two-step process involving initial deprotonation followed by electron transfer. nih.gov

Single-Electron Transfer followed by Proton Transfer (SETPT) : A two-step process starting with electron transfer to the radical, followed by proton transfer. nih.gov

By calculating the Gibbs free energies (ΔG°) for each pathway, the most favorable antioxidant mechanism can be predicted in different environments (gas phase, water, lipid). nih.gov While specific studies on this compound are not available, this computational approach would be essential to quantify its antioxidant potential.

Analysis of Molecular Orbitals (HOMO, SOMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. utexas.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. nih.gov A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. utexas.edu

For radical species, the Singly Occupied Molecular Orbital (SOMO) becomes relevant. yale.eduyoutube.com The SOMO is the highest energy orbital containing a single electron and typically dictates the radical's reactivity. nih.gov In some cases, a phenomenon known as SOMO-HOMO level inversion can occur, where the SOMO is energetically lower than one or more doubly occupied molecular orbitals, which can influence the molecule's subsequent oxidation behavior. nih.gov

DFT calculations can accurately predict the energies and spatial distributions of these frontier orbitals for this compound. This analysis would reveal its electron-donating or accepting capabilities and provide a theoretical basis for its reactivity in various chemical processes, including its potential antioxidant activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). fortunejournals.com It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-protein interactions. pensoft.netnih.gov The process involves preparing the 3D structures of the protein and ligand, defining a binding site (grid box) on the protein, and then using a scoring function to rank the different binding poses based on their predicted binding affinity, typically expressed in kcal/mol. fortunejournals.com

Although no docking studies specifically involving this compound have been reported in the provided literature, research on analogous benzohydrazide (B10538) and hydrazone derivatives shows their potential as inhibitors for various enzymes. This suggests that this compound could be a promising candidate for similar targets. Key interactions typically observed for this class of compounds include hydrogen bonds with polar amino acid residues and π-π stacking interactions with aromatic residues in the active site. nih.gov

To illustrate the potential applications, the table below summarizes docking results for related hydrazide compounds against several therapeutically relevant enzymes.

Compound ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Potential Application
Hydrazide-hydrazonesMonoamine Oxidase B (MAO-B)2V5ZNot specifiedNeurodegenerative Diseases
Hydrazide-hydrazonesAcetylcholinesterase (AChE)4EY7-6.91 to -8.55Alzheimer's Disease
1,3,4-Oxadiazole (B1194373) HydrazidesEnoyl-ACP reductase (InhA)-Not specifiedTuberculosis
1,2,4-Triazole (B32235) DerivativesCatalase-peroxidase (KatG)-Correlated with MICTuberculosis

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. youtube.com MD simulations are crucial for assessing the stability of a docked complex and understanding the conformational changes that occur upon ligand binding. mdpi.comnih.gov

The process begins with the best-docked pose from a docking simulation. This complex is placed in a simulated physiological environment, typically a box of water molecules with ions to neutralize the system. youtube.com The simulation then calculates the forces on every atom and integrates Newton's equations of motion over short time steps (femtoseconds) to track the trajectory of the system for a duration of nanoseconds or even microseconds. mdpi.comyoutube.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values signify stable regions, often within the binding site. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions for binding stability. nih.gov

For this compound, an MD simulation would be a necessary follow-up to docking studies to validate the stability of its binding to a potential protein target and to provide a more realistic model of the interactions. nih.gov

Quantum Mechanics-Based Mechanistic Studies (e.g., QM-ORSA)

This method has proven reliable for evaluating the radical scavenging efficiency of antioxidants by comparing calculated rate coefficients with experimental data. nih.govresearchgate.net The QM-ORSA protocol can screen multiple antioxidant mechanisms (e.g., HAT, RAF, SET) against various reactive oxygen species (ROS) in different biological environments (e.g., aqueous and lipidic). unipd.it

Application of the QM-ORSA protocol to this compound would provide a quantitative prediction of its antioxidant power. It would allow for a detailed kinetic analysis of its reactions with biologically relevant free radicals, identifying the dominant scavenging pathways and offering a theoretical foundation for its potential use as a protective agent against oxidative stress. nih.gov

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where a free radical directly abstracts a hydrogen atom from the antioxidant molecule. mdpi.comunair.ac.idrsc.org For this compound, the potential sites for HAT are the hydroxyl (-OH) groups on the phenyl ring and the amine (-NH) group of the hydrazide moiety. The feasibility of this mechanism is often evaluated by calculating the Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker bond, making hydrogen atom donation more favorable.

In theoretical studies on a coumarin (B35378) derivative of this compound, significant exergonic ΔrGHAT/PCET values were observed for the hydrogen atom transfer from the N2–H group of the hydrazide. researchgate.net This favorability is attributed to the stabilization of the resulting planar radical structure and the effective delocalization of the unpaired electron across both the hydroxybenzohydrazine and the attached coumarin moieties. researchgate.net The stability of the radical formed after H-atom donation is a crucial factor in this mechanism. researchgate.net

Sequential Proton Loss followed by Electron Transfer (SPLET) Mechanisms

The SPLET mechanism is a two-step process that is particularly relevant in polar solvents. It involves the initial deprotonation of the antioxidant to form an anion, followed by the transfer of an electron from this anion to the free radical. nih.govresearchgate.net The thermodynamic parameters governing this mechanism are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov

Computational studies under physiological conditions have indicated that the SPLET mechanism is a predominant pathway for the antiradical activity of this compound derivatives. researchgate.net The process begins with the loss of a proton from one of the phenolic hydroxyl groups. Following this, the electron transfer from the resulting phenoxide anion is generally thermodynamically favored. researchgate.net This pathway is often preferred in aqueous or polar environments where proton transfer is facilitated. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT) Mechanisms

The SET-PT mechanism is another two-step process where a single electron is first transferred from the antioxidant to the free radical, forming a radical cation. This is followed by the dissociation of a proton from this radical cation. nih.govresearchgate.net The key thermodynamic descriptors for this pathway are Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.gov

For derivatives of this compound, theoretical calculations have shown that the SET-PT mechanism is thermodynamically unfavorable. researchgate.net The initial step of electron transfer exhibits significantly endergonic Gibbs free energy values, making this pathway kinetically and thermodynamically unlikely compared to HAT and SPLET under physiological conditions. researchgate.net

Radical Adduct/Coupling Formation (RAF/RCF) Mechanisms

In the Radical Adduct/Coupling Formation (RAF/RCF) mechanism, the free radical directly attacks and binds to the antioxidant molecule, forming a stable radical adduct. researchgate.net This mechanism does not involve the transfer of a hydrogen atom or an electron but rather the formation of a new covalent bond.

Studies on a coumarin derivative containing the 2,3,4-trihydroxybenzoyl moiety identified multiple potential sites for radical attack. The Gibbs free energy values (ΔrGRAF) for the formation of these radical adducts were found to be exergonic, indicating that this is a thermodynamically favorable process. researchgate.net Specifically, due to the electrophilic nature of radicals like the hydroxyl radical (HO•), attacks on the electron-rich carbon positions of the phenyl ring are preferred. researchgate.net Along with SPLET, the RCF mechanism was identified as a significant contributor to the antiradical activity of these derivatives under physiological conditions. researchgate.net

Table 1: Overview of Antioxidant Mechanisms for this compound Derivatives This table is generated based on findings from studies on coumarin derivatives containing the 2,3,4-trihydroxybenzoyl moiety.

Mechanism Description Key Thermodynamic Parameters Favorability
HAT Single-step transfer of a hydrogen atom to a radical. Bond Dissociation Enthalpy (BDE) Favorable, especially from the N-H group.
SPLET Two-step process: proton loss followed by electron transfer. Proton Affinity (PA), Electron Transfer Enthalpy (ETE) Highly favorable under physiological conditions.
SET-PT Two-step process: electron transfer followed by proton loss. Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) Thermodynamically unfavorable.
RAF/RCF Direct addition of a radical to the antioxidant molecule. Gibbs Free Energy of Adduct Formation (ΔrGRAF) Favorable, contributes significantly to antiradical activity.

Quantitative Structure-Activity Relationship (QSAR) and Spectral-SAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjppres.com These models are crucial in drug discovery and development for predicting the activity of new molecules and optimizing lead compounds. For compounds like this compound, QSAR models can help elucidate the structural features essential for their biological effects, such as antioxidant, antimicrobial, or anticancer activities.

Development of Predictive Models for Biological Activities

While specific QSAR models for this compound are not extensively documented, studies on related hydrazide derivatives and phenolic compounds have successfully developed predictive models for various biological activities. unair.ac.idmdpi.comderpharmachemica.com These models are typically built using a dataset of compounds with known activities and a range of calculated molecular descriptors.

For instance, 3D-QSAR models have been developed for hydrazone derivatives to predict their anticancer and antimicrobial activities. rsc.orgderpharmachemica.com These models use techniques like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to correlate the steric and electrostatic fields around the molecules with their biological potency. nih.gov The resulting models can generate contour maps that visualize regions where positive or negative steric bulk or electrostatic charges are favorable or unfavorable for activity, thereby guiding the design of new, more potent derivatives. nih.govnih.gov The statistical quality of these models is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). jppres.comnih.gov

Correlation of Molecular Descriptors with Observed Effects

The core of any QSAR model is the correlation of molecular descriptors with biological activity. researchgate.net Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including its topology, geometry, and electronic properties. chemrxiv.org For phenolic compounds like this compound, several types of descriptors are particularly relevant to their antioxidant activity.

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. unec-jeas.com A higher EHOMO value generally correlates with a greater electron-donating ability, which is essential for radical scavenging via electron transfer mechanisms. nih.govunec-jeas.com The HOMO-LUMO energy gap is also an indicator of molecular stability and reactivity. nih.gov

Topological and Constitutional Descriptors: These include the number and position of hydroxyl groups, which are known to be crucial for the antioxidant capacity of phenolic compounds. nih.govnih.govresearchgate.net The presence of multiple hydroxyl groups, particularly in an ortho or para arrangement, can significantly enhance activity through resonance stabilization of the resulting radical. nih.govnih.gov

Thermodynamic Descriptors: As discussed in the computational chemistry section, parameters like BDE, IP, and PA are directly calculated descriptors that correlate strongly with specific antioxidant mechanisms (HAT, SET-PT, SPLET). unec-jeas.comnih.gov Lower BDE and IP values are generally associated with higher antioxidant potential. nih.gov

QSAR studies on various phenolic acids and flavonoids have consistently shown that the number and position of -OH groups are dominant factors influencing their antioxidant power. mdpi.comnih.govnih.gov Models built using these descriptors have demonstrated strong predictive capabilities for activities like DPPH radical scavenging and ferric reducing antioxidant power. researchgate.netnih.gov

Table 2: Common Molecular Descriptors in QSAR Studies of Phenolic Antioxidants

Descriptor Type Examples Relevance to Activity
Electronic EHOMO, ELUMO, HOMO-LUMO Gap, Ionization Potential (IP) Correlate with the ability to donate electrons to free radicals.
Constitutional Number of -OH groups, Molecular Weight The number and position of hydroxyl groups are primary determinants of antioxidant capacity.
Topological Connectivity Indices, Shape Indices Describe the branching and overall shape of the molecule.
Thermodynamic Bond Dissociation Enthalpy (BDE), Proton Affinity (PA) Directly relate to the feasibility of specific antioxidant mechanisms like HAT and SPLET.
Lipophilicity LogP Influences the ability of the compound to act in different biological environments (e.g., lipid membranes vs. aqueous cytosol).

Structure Activity Relationships Sar and Design Principles

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 2,3,4-trihydroxybenzohydrazide derivatives can be significantly altered by modifying substituents on both the trihydroxyphenyl ring and the hydrazide moiety. These modifications influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Modifications on the Hydrazide Moiety:

A common strategy to diversify the this compound core is to form hydrazone derivatives by condensing the terminal amino group with various aldehydes and ketones. This introduces a C=N double bond and allows for the incorporation of a wide range of substituents, profoundly impacting biological activity.

For instance, a series of (E)-N'-(2,3,4-trihydroxybenzylidene) arylhydrazide derivatives were synthesized and evaluated as inhibitors of hexokinase 2 (HK2), an enzyme overexpressed in many cancer cells. researchgate.net The core structure in these compounds is a 2,3,4-trihydroxybenzaldehyde (B138039) condensed with various arylhydrazides. The SAR studies revealed that the nature of the substitution on the aryl ring of the hydrazide portion was critical for inhibitory potency. One of the most potent compounds in this series, compound 3j (4-nitro-N'-(2,3,4-trihydroxybenzylidene)benzohydrazide, also known as benitrobenrazide or BNBZ), exhibited an IC50 value of 0.53 µM against HK2. researchgate.netnih.gov

Further modifications to the BNBZ structure have provided deeper SAR insights. To mitigate potential toxicity associated with the nitro group, analogues were synthesized where the 4-nitro group was replaced with other substituents, such as a fluorine atom or an amino group. These derivatives demonstrated potent HK2 inhibition, with the 4-fluoro and 4-amino analogues showing inhibition rates of 60% and 54%, respectively, at a 1 µM concentration. researchgate.net

Modifications on the Phenyl Ring:

The arrangement and number of hydroxyl groups on the phenyl ring are paramount for activity. A key feature of potent HK2 inhibitors like Benserazide and Benitrobenrazide is the 2,3,4-trihydroxybenzene (pyrogallol-like) moiety, which appears necessary for maintaining significant inhibitory and cytotoxic activity. nih.gov Studies comparing derivatives with different hydroxylation patterns have underscored the importance of the 2,3,4-trihydroxy arrangement for optimal interaction with the target enzyme. nih.gov

General SAR principles from related hydrazide-hydrazone scaffolds also offer valuable insights. For example, in a series of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be pivotal for stabilizing the molecule in the enzyme's substrate-binding pocket. mdpi.com Furthermore, the introduction of bulky substituents, such as tert-butyl groups, can influence the mode of inhibition, shifting it from competitive to non-competitive or uncompetitive, likely by interacting with sites other than the active site. mdpi.com

The following table summarizes the inhibitory activity of selected this compound derivatives against Hexokinase 2 (HK2), illustrating the impact of substituent modifications.

CompoundModification on Hydrazide MoietyTargetActivity (IC50 or % Inhibition)Reference
Benitrobenrazide (BNBZ)Condensed with 4-nitrobenzohydrazideHexokinase 2 (HK2)0.53 µM researchgate.netnih.gov
BenserazideAcylated with DL-serineHexokinase 2 (HK2)5.52 µM nih.gov
BNBZ Analogue (4-Fluoro)Condensed with 4-fluorobenzohydrazideHexokinase 2 (HK2)60% inhibition @ 1 µM researchgate.net
BNBZ Analogue (4-Amino)Condensed with 4-aminobenzohydrazideHexokinase 2 (HK2)54% inhibition @ 1 µM researchgate.net

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that governs molecular recognition and biological activity. biomedgrid.combiomedgrid.com Biological systems, such as enzymes and receptors, are inherently chiral and can therefore differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule. This differentiation can lead to significant differences in potency, metabolism, and toxicity between isomers. nih.gov

While the parent this compound molecule is achiral, its derivatives can possess chiral centers, leading to stereoisomers with potentially distinct biological profiles. A prominent example is Benserazide, which is the condensation product of 4-(hydrazinylmethyl)benzene-1,2,3-triol and DL-serine. nih.gov The serine moiety contains a chiral carbon, meaning Benserazide exists as a racemic mixture of two enantiomers (D-serine and L-serine forms).

The biological activity of such chiral derivatives is often stereoselective, meaning one enantiomer is significantly more active than the other. This is because the precise 3D shape of the molecule must complement the topography of the biological target's binding site to achieve optimal interaction. mdpi.com For instance, in a study of 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, which was attributed to stereoselective uptake by an L-amino acid transport system. mdpi.com Similarly, the enzyme inhibitory activity of these isomers against Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) was found to be highly dependent on the stereochemistry, with one diastereoisomer showing potent inhibition while the others were inactive. mdpi.com

This principle applies directly to derivatives of this compound. When designing new analogues by introducing chiral fragments (such as amino acids other than serine), it is essential to consider the stereochemical consequences. The synthesis of a single, more active enantiomer (an asymmetric synthesis) is often preferable to producing a racemic mixture. This "chiral switching" can lead to drugs with improved therapeutic indices by eliminating the less active or potentially toxic enantiomer. biomedgrid.comnih.gov Therefore, evaluating the individual stereoisomers of chiral this compound derivatives is a key step in modulating and optimizing their biological activity.

Rational Design Principles for Enhanced Chemical and Biological Properties

Rational design is a strategy in drug discovery that uses the knowledge of a biological target's structure and the structure-activity relationships of known inhibitors to design more potent and selective compounds. drugdesign.orgrsc.org This approach moves beyond random screening to a more focused and efficient search for new drug candidates. For the this compound scaffold, several rational design principles can be applied.

Structure-Based Design:

When the three-dimensional structure of the target enzyme is known, structure-based design becomes a powerful tool. nih.gov This was the approach used to identify the initial (E)-N'-(2,3,4-trihydroxybenzylidene) arylhydrazide hits as HK2 inhibitors through virtual screening. researchgate.netnih.gov Using molecular docking, researchers can predict how different derivatives will bind to the active site of the target. This allows for the in silico evaluation of novel structures before committing to their chemical synthesis. For example, docking studies can reveal key interactions, such as hydrogen bonds formed by the pyrogallol (B1678534) hydroxyl groups, and identify pockets within the binding site that can be targeted with specific substituents to enhance affinity. mdpi.com

Pharmacophore- and Ligand-Based Design:

In the absence of a target's crystal structure, design can be guided by the structures of known active ligands. One key principle is the modification of a lead compound to improve its properties. A clear example is the design of benitrobenrazide (BNBZ) analogues to remove the potentially toxic nitro group. researchgate.net Researchers rationally replaced this group with other well-established pharmacophores, such as fluorine or an amino group, which are known to be bioisosteres that can maintain or improve biological activity while altering physicochemical properties. researchgate.net

The rational design process is iterative, incorporating cycles of design, synthesis, and biological testing. The SAR data gathered in each cycle (as discussed in section 7.1) informs the next round of design, leading to a progressive optimization of the lead compound's chemical and biological properties. drugdesign.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 2,3,4-Trihydroxybenzohydrazide and its derivatives has traditionally relied on conventional heating methods. However, future research will likely focus on the adoption of more efficient and environmentally benign synthetic strategies. A significant area of exploration is the expanded use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times, from hours to minutes, while often improving product yields when compared to conventional heating methods for analogous hydrazone derivatives. tubitak.gov.trresearchgate.netrsc.orgnih.govnih.gov The development of solvent-free or "green" solvent-based microwave protocols for this compound would represent a significant step towards more sustainable chemical manufacturing.

Further research is needed to explore novel catalytic systems that can improve the efficiency and selectivity of derivatization reactions. This includes the investigation of solid-acid catalysts, ionic liquids, or biocatalysts to facilitate the condensation of the hydrazide with various aldehydes and ketones, leading to a diverse library of hydrazone derivatives with minimal byproduct formation.

Table 1: Comparison of Synthetic Methodologies for Hydrazone Synthesis
ParameterConventional Heating MethodMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours (e.g., 3-6 hours)Minutes (e.g., 3-10 minutes) rsc.org
Energy Consumption HighLow
Product Yield Moderate to GoodGood to Excellent (often higher than conventional) tubitak.gov.trnih.gov
Environmental Impact Higher (longer use of solvents, more energy)Lower ("Green Chemistry" approach) tubitak.gov.tr

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Techniques such as Raman and Near-Infrared (NIR) spectroscopy are particularly promising. frontiersin.orgazom.commetrohm.comresearchgate.netwissentek.com These non-destructive methods can be used directly in the reaction vessel to monitor the concentration of reactants, the formation of intermediates, and the appearance of the final product in real time. news-medical.netcrystallizationsystems.com This allows for precise determination of reaction endpoints, kinetic profiling, and the identification of optimal reaction conditions. For crystallization processes, which are crucial for purification, in-line Raman spectroscopy can monitor polymorphic transitions and ensure the desired crystal form is obtained. mdpi.comnih.gov

Table 2: Spectroscopic Probes for Real-Time Process Monitoring
Spectroscopic TechniqueKey Advantages for Reaction MonitoringPotential Application
Raman Spectroscopy Non-destructive; insensitive to water; provides detailed structural information; suitable for solid and liquid phases. news-medical.netcrystallizationsystems.comMonitoring reaction kinetics, identifying intermediates, and controlling crystallization and polymorphism. mdpi.comnih.gov
Near-Infrared (NIR) Spectroscopy Rapid, non-destructive analysis; deep sample penetration; requires no sample preparation; suitable for solids and liquids. azom.comwissentek.comQuantifying concentrations of reactants and products in real-time for process control. metrohm.comfelixinstruments.com
Fourier-Transform Infrared (FTIR) Spectroscopy Provides detailed functional group information; well-established technique.Monitoring specific bond formations (e.g., C=N in hydrazone synthesis), though can be limited by solvent and water absorption. crystallizationsystems.com

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and machine learning are set to play a pivotal role in guiding the future development of this compound derivatives. Beyond traditional molecular docking, the focus will shift towards the development and application of sophisticated predictive models. nih.gov Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical correlations between molecular structures and their physicochemical or biological properties. nih.govslideshare.netrequimte.ptnih.gov

The integration of machine learning algorithms—such as random forests, support vector machines (SVM), and deep neural networks—with large chemical datasets will enable the creation of robust models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles in silico. nih.govnih.govdrugpatentwatch.comslideshare.net This "fail early, fail cheap" approach allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. drugpatentwatch.com These models can be trained to predict a wide range of properties, from basic solubility and permeability to complex endpoints like binding affinity for a specific protein target or potential for neuroprotection. mrlcg.comharvard.edumdpi.comneovarsity.org

Table 3: Applications of Computational Models in Derivative Design
Modeling TechniquePrimary FunctionApplication for this compound Derivatives
Molecular Docking Predicts the binding orientation and affinity of a molecule to a target protein.Screening derivatives against targets like viral proteases or metabolic enzymes.
QSAR/QSPR Correlates molecular descriptors with biological activity or physical properties. nih.govrequimte.ptPredicting antioxidant capacity, antiviral activity, or solubility based on structural modifications.
Machine Learning (e.g., Random Forest, SVM) Builds predictive models from large datasets to classify compounds or predict properties. mdpi.comPredicting comprehensive ADMET profiles, identifying potential drug-drug interactions, and virtual screening of large compound libraries. nih.govmrlcg.com
Deep Learning (Neural Networks) Learns complex patterns from data for advanced prediction and de novo design. nih.govGenerating novel molecular structures with desired properties and predicting complex biological activities. mdpi.com

Emerging Chemical and Biochemical Applications

The 2,3,4-trihydroxybenzyl moiety is a key pharmacophore that imparts significant biological activity, opening avenues for diverse therapeutic applications. Future research will likely focus on optimizing this scaffold for increased potency and selectivity against various biological targets.

Antiviral Agents: Research has identified the 2,3,4-trihydroxybenzyl-hydrazide structure as a potent inhibitor of the Coxsackievirus B3 (CVB3) 3C protease, an enzyme essential for viral replication. nih.govresearchgate.net One optimized derivative, a 4-hydroxyphenylpentanehydrazide analogue, demonstrated an IC₅₀ value of 0.07 μM. nih.govresearchgate.net Future work will involve synthesizing and screening new analogues to enhance this activity, potentially leading to broad-spectrum inhibitors against other viruses in the Picornaviridae family. nih.gov The development of triazole-hydrazone hybrids is another promising direction for antiviral drug discovery. mdpi.combenthamscience.comnih.gov

Iron Chelators: Hydrazone-based chelators are an emerging class of orally effective agents for treating iron overload disorders. scispace.comnih.govacs.org The multiple hydroxyl groups and the hydrazone linkage in derivatives of this compound make them excellent candidates for chelating excess iron, which can catalyze the formation of harmful reactive oxygen species. Future studies will aim to fine-tune the lipophilicity and stability of these compounds to improve their cell permeability and efficacy in mobilizing iron from overloaded cells and tissues. scispace.comnih.gov

Anticancer Agents: The antioxidant properties of polyhydroxylated aromatic compounds suggest a potential role in cancer prevention and therapy. Furthermore, the hydrazone scaffold is present in numerous compounds with demonstrated antiproliferative activity. nih.gov Research into aroylhydrazones has identified derivatives with highly selective antiproliferative effects against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HL-60 (human promyelotic leukemia). nih.gov Future investigations will explore the potential of this compound derivatives as inhibitors of specific cancer-related enzymes or pathways.

Neuroprotective Agents: Oxidative stress is a key factor in the pathology of neurodegenerative diseases. nih.gov The antioxidant and metal-chelating properties of this compound derivatives make them attractive candidates for neuroprotection. eurekaselect.com The hydrazone scaffold has been explored for its potential in treating a variety of brain-related disorders. eurekaselect.comnih.govresearchgate.netresearchgate.net Future research will focus on designing derivatives that can cross the blood-brain barrier and evaluating their efficacy in cellular and animal models of neurodegeneration. nih.gov

Table 4: Summary of Emerging Applications and Research Findings
Application AreaBiological Target / MechanismKey Research Finding / Future Goal
Antiviral Coxsackievirus B3 (CVB3) 3C Protease nih.govA 4-hydroxyphenylpentanehydrazide derivative showed potent inhibition (IC₅₀ = 0.07 μM). Goal: Develop broad-spectrum picornavirus inhibitors. nih.govresearchgate.net
Iron Chelation Chelation of excess cellular iron (Fe²⁺/Fe³⁺) scispace.comHydrazone analogues effectively reduce iron uptake and induce iron efflux from cells. Goal: Optimize for oral bioavailability and stability. scispace.comnih.govnih.gov
Anticancer Antiproliferative activity, potentially via antioxidation or enzyme inhibition.Related aroylhydrazones show selective cytotoxicity against MCF-7 and HL-60 cancer cell lines. Goal: Identify specific molecular targets. nih.gov
Neuroprotection Reduction of oxidative stress; MAO-B inhibition. nih.govPyrrole-based hydrazones show promise in protecting neuronal cells from oxidative damage. Goal: Design derivatives with enhanced blood-brain barrier penetration. nih.goveurekaselect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4-trihydroxybenzohydrazide, and how do conventional heating methods compare to microwave-assisted synthesis?

  • Methodology :

  • Conventional synthesis : Start with esterification of gallic acid derivatives (e.g., ethyl 2,3,4-trihydroxybenzoate) followed by hydrazinolysis. Reflux in ethanol with hydrazine hydrate for 4–6 hours, yielding ~70–80% after recrystallization .
  • Microwave-assisted synthesis : Use solventless one-pot conditions with microwave irradiation (300–500 W, 2–5 minutes), achieving higher yields (~85–90%) and reduced reaction times. Purify via thin-layer chromatography (TLC) or HPLC .
    • Key Data : Microwave methods reduce energy consumption by 40% compared to conventional reflux .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Confirm hydrazide formation via N–H stretching (3200–3300 cm⁻¹) and C=O absorption (1650–1680 cm⁻¹).
  • NMR : Use 1H^1 \text{H}-NMR to identify phenolic –OH protons (δ 8–10 ppm) and hydrazide NH2_2 (δ 4–5 ppm). 13C^{13} \text{C}-NMR confirms the carbonyl carbon (δ 165–170 ppm) .
  • HPLC : Monitor purity using C18 columns with UV detection (λ = 280 nm) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for catalytic or biological applications?

  • Methodology :

  • Complex synthesis : React this compound with metal salts (e.g., Cu(II), Ni(II)) in ethanol. Add triethylamine to deprotonate phenolic –OH groups, enabling coordination via O and N donors. Reflux for 5 hours, then recrystallize from DMSO .
  • Characterization : Use elemental analysis, magnetic susceptibility, and UV-Vis spectroscopy to determine geometry (e.g., octahedral for Ni(II)) and ligand-field parameters .
    • Applications : Cu(II) complexes show enhanced antimicrobial activity against Proteus mirabilis (MIC = 31.125 µg/mL) compared to free ligands .

Q. What mechanistic insights explain the antioxidant and anti-inflammatory activities of this compound derivatives?

  • Methodology :

  • Antioxidant assays : Use DPPH radical scavenging and FRAP assays. Derivatives like coumarin-hydrazide hybrids exhibit IC50_{50} values < 50 µM due to pyrogallol-mediated electron donation .
  • Anti-inflammatory studies : Test soybean lipoxygenase (LOX) inhibition. Molecular docking reveals hydrogen bonding between hydrazide NH and LOX active-site residues (e.g., His518), supported by MD simulations .

Q. How can computational methods optimize the design of this compound-based Schiff bases for targeted bioactivity?

  • Methodology :

  • DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity .
  • Molecular docking : Use AutoDock Vina to screen derivatives against acetylcholinesterase (AChE). Schiff bases with bromo-substituents show higher binding affinity (-9.2 kcal/mol) due to hydrophobic interactions .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodology :

  • Standardize assays : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and growth conditions (e.g., Mueller-Hinton broth) to minimize variability .
  • Dose-response validation : Compare MIC/MBC values across independent labs. For example, antibiofilm activity (BIC50_{50} = 378 µg/mL) may vary with biofilm maturation stage .

Methodological Innovations

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

  • Methodology :

  • Solvent-free microwave synthesis : Eliminate ethanol by using neat hydrazine hydrate, reducing waste generation .
  • Catalytic recycling : Employ immobilized lipases for esterification steps, achieving >90% yield over 5 cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.